21-Dehydro Alclometasone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

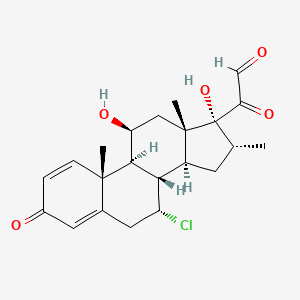

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27ClO5 |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

InChI |

InChI=1S/C22H27ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,10-11,14-16,18-19,26,28H,6,8-9H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 |

InChI Key |

QJLYCLAGWJJJGQ-PHCHRAKRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)C)Cl |

Canonical SMILES |

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)C=O)O)C)O)C)Cl |

Origin of Product |

United States |

Synthetic Chemistry of 21 Dehydro Alclometasone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 21-Dehydro Alclometasone (B1664502) logically begins with its parent compound, Alclometasone. The key structural features of Alclometasone are a prednisolone (B192156) backbone with a 7α-chloro substitution, a 16α-methyl group, and hydroxyl groups at the 11β, 17α, and 21 positions. nih.govnih.gov The "21-Dehydro" designation implies the oxidation of the C21 primary alcohol of Alclometasone to an aldehyde.

The primary strategic disconnection would therefore be the C21 oxidation state. This suggests that a late-stage oxidation of Alclometasone would be a plausible final step in a synthetic sequence. Key disconnections in the synthesis of the Alclometasone scaffold itself typically involve:

Formation of the 7α-chloro group: This is often introduced via the addition of a chlorinating agent to a 6,7-unsaturated precursor.

Introduction of the 16α-methyl group: This is a common modification in synthetic corticosteroids and is typically incorporated early in the synthesis, often starting from a precursor that already contains this feature.

Construction of the dihydroxyacetone side chain at C17: This can be built up from a 17-keto steroid. acs.org

Formation of the Δ¹,⁴-diene system in the A-ring: This is generally achieved through dehydrogenation of a saturated or Δ⁴-monoene precursor.

A plausible retrosynthetic pathway for 21-Dehydro Alclometasone is depicted below:

Development of Novel Synthetic Pathways for this compound

While specific novel pathways for this compound are not extensively documented, pathways for Alclometasone and related corticosteroids provide a strong foundation. The synthesis of Alclometasone Dipropionate, a common prodrug form, often starts from 16α-methylprednisolone-21-acetate. A typical industrial synthesis involves multiple steps, including dehydrogenation and halogenation. drugfuture.com

A potential synthetic route to this compound could involve the selective oxidation of Alclometasone. Various reagents are known for the oxidation of primary alcohols to aldehydes, and the choice would be critical to avoid over-oxidation to a carboxylic acid or unwanted reactions at other sensitive sites of the molecule.

Biocatalytic approaches are also gaining prominence in steroid synthesis. acs.orgfrontiersin.org Engineered enzymes, such as specific cytochrome P450s, could potentially be developed to perform selective oxidation at the C21 position. acs.orgresearchgate.net For instance, certain aldehyde dehydrogenases are known to oxidize 21-dehydrocorticosteroids to steroidal 20-oxo-21-oic acids, highlighting the biological relevance of the 21-aldehyde intermediate. acs.org

A Chinese patent describes a method for preparing an etherified intermediate of Alclometasone Dipropionate, which is then converted to the final product through a series of reactions including reduction, hydrolysis, dehydrogenation, and chlorination. google.com Adapting such a route could provide access to Alclometasone, which could then be oxidized to this compound.

Stereoselective Synthesis Methodologies

The stereochemistry of the Alclometasone core is critical for its biological activity. The synthesis must control the stereocenters at positions 7, 11, 16, and 17.

7α-Chloro Group: The stereoselective introduction of the 7α-chloro group is a key challenge. It is often achieved by the reaction of a 6,7-enolic intermediate with a chlorinating agent. The approach of the reagent is sterically directed to the α-face.

11β-Hydroxy Group: The 11β-hydroxyl is typically introduced via microbial hydroxylation or through chemical reduction of an 11-keto group. The choice of reducing agent is crucial for achieving the desired β-stereoselectivity.

16α-Methyl Group: The 16α-methyl group is usually incorporated early in the synthesis, starting from a precursor that already has this stereocenter established.

17α-Hydroxy Group: The stereochemistry at C17 is often established during the construction of the dihydroxyacetone side chain.

Advances in stereoselective synthesis have focused on catalytic methods to improve efficiency and reduce waste. americanpharmaceuticalreview.com For instance, the use of chiral catalysts in various steps of the synthesis can enhance the stereochemical purity of the intermediates and the final product.

Precursor Chemistry and Intermediate Compound Derivatization

The synthesis of this compound is intrinsically linked to the availability of suitable precursors. A key precursor is Alclometasone itself. Alclometasone is a synthetic corticosteroid derived from prednisolone. nih.gov Its IUPAC name is (7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-Chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one. wikipedia.org

The synthesis of Alclometasone often starts from a more readily available steroid, such as 16α-methyl epihydrocortisone. google.com A patented process outlines the preparation of Alclometasone Dipropionate from a defluorinated dexamethasone (B1670325) acetate (B1210297) through a six-step chemical reaction. google.com

Another relevant compound is Alclometasone Dipropionate Related Compound A, which is an impurity formed during the synthesis of Alclometasone-17,21-dipropionate. veeprho.com The existence of impurities like "Alclometasone 21-Dehydro Impurity" further confirms that the 21-dehydro structure can be formed under certain synthetic conditions. veeprho.com

The derivatization of intermediates is a common strategy in corticosteroid synthesis. For example, hydroxyl groups are often protected as esters (e.g., acetates or propionates) to prevent unwanted side reactions during subsequent synthetic steps. nih.govdrugs.com These protecting groups are then removed in the final stages of the synthesis. In the context of this compound, one might consider the selective protection of the 11β and 17α hydroxyl groups before carrying out the oxidation at C21.

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing the formation of byproducts. For the synthesis of a specific compound like this compound, several factors would need to be carefully controlled.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Description | Potential Impact on Yield and Purity |

| Oxidizing Agent | The choice of reagent for the C21 oxidation (e.g., PCC, PDC, Dess-Martin periodinane). | Affects selectivity for the aldehyde over the carboxylic acid and can influence the stability of other functional groups. |

| Solvent | The solvent system used for the reaction. | Can impact reaction rates, solubility of reactants, and the stability of intermediates. Aprotic solvents are common in steroid chemistry. google.com |

| Temperature | The temperature at which the reaction is carried out. | Can influence reaction kinetics and the formation of side products. Lower temperatures are often preferred to enhance selectivity. |

| Reaction Time | The duration of the reaction. | Needs to be optimized to ensure complete conversion of the starting material without significant degradation of the product. |

| pH | The acidity or basicity of the reaction medium. | Critical for reactions involving acid or base catalysts and for controlling the stability of acid/base-labile functional groups. |

| Catalyst | The use of catalysts to promote specific transformations. | Can improve reaction rates and selectivity, leading to higher yields of the desired product. |

Biocatalytic processes also require extensive optimization of parameters such as pH, temperature, cell concentration, and biotransformation duration to achieve high conversion rates and yields. acs.org

Molecular Structure and Conformational Analysis of 21 Dehydro Alclometasone

Advanced Spectroscopic Elucidation Techniques (e.g., High-Field NMR, High-Resolution MS)

The definitive structural elucidation of complex organic molecules like 21-Dehydro Alclometasone (B1664502) relies heavily on advanced spectroscopic methods. High-field Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process, providing detailed insights into the atomic arrangement and molecular formula.

High-Field NMR Spectroscopy: This technique is paramount for determining the precise connectivity of atoms within a molecule. For a steroid derivative, ¹H and ¹³C NMR spectroscopy would reveal the chemical environment of each hydrogen and carbon atom, respectively. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be employed to distinguish between CH, CH₂, and CH₃ groups. researchgate.net Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of signals to specific atoms in the steroid's polycyclic structure. In analogous studies of corticosteroid degradation products, NMR data has been crucial for identifying structural changes, such as the formation of epoxide rings. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of a molecule with high accuracy. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would provide a precise mass measurement for 21-Dehydro Alclometasone. This allows for the confident determination of its molecular formula, C₂₂H₂₇ClO₅. allmpus.com Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable clues about its structural components, corroborating the data obtained from NMR. researchgate.netnih.gov The analysis of impurities in related corticosteroids, such as beclomethasone (B1667900) dipropionate, frequently utilizes LC-MS to identify and characterize unknown degradation products. researchgate.netveeprho.comscilit.com

Below is a table summarizing the basic molecular properties of this compound.

| Property | Value |

|---|---|

| Chemical Name | 7α-Chloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20,21-trione allmpus.com |

| Molecular Formula | C₂₂H₂₇ClO₅ allmpus.com |

| Molecular Weight | 406.90 g/mol allmpus.com |

X-ray Crystallographic Analysis of this compound and its Crystalline Forms

While a specific crystallographic study for this compound is not publicly available, the analysis of the closely related compound, Alclometasone Dipropionate, provides a valuable framework for what such an investigation would entail. A recent study on Alclometasone Dipropionate identified and characterized a new polymorph, designated Form III, in addition to the previously known Form I and Form II. mdpi.com Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. Different polymorphs can exhibit distinct physical properties.

The crystallographic study of Alclometasone Dipropionate Form III was conducted using Powder X-ray Diffraction (PXRD). The analysis revealed that it crystallizes in a triclinic system and provided detailed information on its unit cell parameters and hydrogen bonding network. mdpi.comresearchgate.net A similar analytical approach for this compound would involve crystallizing the compound and analyzing the resulting crystals via single-crystal or powder X-ray diffraction. Such an analysis would confirm its absolute stereochemistry and reveal its preferred conformation and intermolecular interactions in the solid state.

The following table presents the crystallographic data for the analogous compound, Alclometasone Dipropionate Form III, as an example of the detailed information obtained from such an analysis. mdpi.com

| Parameter | Value for Alclometasone Dipropionate Form III mdpi.com |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0388(3) |

| b (Å) | 11.2183(3) |

| c (Å) | 12.7849(4) |

| α (°) | 96.884(2) |

| β (°) | 103.589(2) |

| γ (°) | 101.408(2) |

| Volume (ų) | 1342.34(7) |

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules like steroids. Molecular dynamics (MD) simulations and quantum mechanical calculations can predict the relative energies of different conformers, offering insights that complement experimental data. nih.govmanchester.ac.uk

For this compound, computational studies would begin with a conformational search to identify various low-energy structures. The steroid backbone, while relatively rigid, possesses some flexibility, particularly in the A-ring and in its side chains. nih.gov Studies on other corticosteroids have shown that the flexibility of the different rings in the steroid nucleus can correlate with biological specificity. nih.gov For instance, molecular dynamics simulations have revealed that potent glucocorticoids often have a more rigid A-ring configuration. nih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT), would then be used to optimize the geometry of these conformers and calculate their relative free energies. mdpi.com This approach can help determine the most stable conformation(s) in a vacuum or in the presence of a solvent (using implicit solvation models). mdpi.comfrontiersin.org The results of these calculations can be used to interpret experimental data, such as NMR spectra, by predicting chemical shifts for different conformers.

Chiral Purity and Isomeric Characterization

The molecular structure of this compound contains multiple chiral centers, meaning it can exist as various stereoisomers. The specific stereochemistry is critical, as different isomers can have vastly different properties. The designated chemical name implies a specific configuration at each chiral center (7α, 11β, 16α, etc.).

Ensuring chiral purity is essential in the synthesis of pharmaceutical compounds. nih.gov The primary technique for determining chiral purity and separating isomers is High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase. This method can separate enantiomers and diastereomers, allowing for their quantification. nih.gov

The characterization of these separated isomers would then be performed using the spectroscopic techniques mentioned earlier (NMR, MS). For instance, 2D NMR techniques can be used to confirm the relative stereochemistry of the final purified isomers. nih.gov The absolute configuration, if not known from the synthesis, can be definitively determined by X-ray crystallography of a single crystal.

Solvent Effects on the Molecular Conformation of this compound

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. frontiersin.org Solvents can affect the conformational profile through various interactions, such as hydrogen bonding and dipole-dipole interactions. researchgate.netaps.org

For corticosteroids, studies have shown that solvents can have a profound impact on their crystal structure and habit. For example, crystallizing hydrocortisone (B1673445) from different solvents like methanol, acetone, and pyridine (B92270) results in different crystal morphologies and can even lead to the formation of solvates, where solvent molecules are incorporated into the crystal lattice. researchgate.net This indicates strong interactions between the steroid and solvent molecules.

The conformation in solution, which is often more relevant to biological interactions, is also solvent-dependent. The choice of solvent can alter the equilibrium between different conformers. nih.govkoreascience.kr For this compound, its conformation in various solvents could be investigated using a combination of experimental techniques like NMR and computational simulations. synzeal.com NMR spectroscopy can detect changes in chemical shifts or coupling constants that indicate a shift in the conformational equilibrium. Computational molecular dynamics simulations in explicit solvent boxes can model the specific interactions between the steroid and solvent molecules, providing a detailed picture of how the solvent influences the conformational landscape. frontiersin.org

Molecular Mechanisms of Action and Target Interactions of 21 Dehydro Alclometasone

Quantitative Receptor Binding Studies (e.g., Glucocorticoid Receptor)

The therapeutic efficacy of glucocorticoids is closely linked to their affinity for the glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. nih.gov

In general, the binding of glucocorticoids to the GR is a critical step that initiates a cascade of events leading to the regulation of gene expression. nih.gov This process is influenced by the chemical structure of the steroid.

Ligand-Protein Interaction Dynamics via Molecular Simulation

Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of proteins and other biomolecules at an atomic level of detail. plos.orgnih.gov These simulations can provide insights into the conformational changes in the GR upon ligand binding and the stability of the resulting complex. plos.orgnih.gov

Currently, there are no specific molecular dynamics simulation studies published that focus on the interaction between 21-Dehydro Alclometasone (B1664502) and the glucocorticoid receptor. However, MD simulations of the GR's DNA-binding domain have revealed the importance of specific regions, such as the "lever arm," in influencing the receptor's transcriptional output. plos.orgresearchgate.net These studies highlight the complex nature of GR-DNA interactions and the role of the receptor's structural dynamics in its function. nih.gov Such computational approaches could, in the future, be applied to understand the specific interactions of 21-Dehydro Alclometasone with the GR.

Enzymatic Modulation and Inhibition Kinetics

The metabolic pathways of corticosteroids often involve enzymatic modification. For example, 11β-hydroxysteroid dehydrogenases (HSDs) are enzymes that regulate the intracellular levels of glucocorticoids by converting them between their active and inactive forms. google.com

There is no specific information available in the scientific literature regarding the direct enzymatic modulation or inhibition kinetics of this compound. However, it is known that the metabolism of alclometasone can be influenced by enzymes such as Cytochrome P450 3A4. drugbank.comdrugbank.com Furthermore, some systemic therapies, like mycophenolate mofetil, function by inhibiting enzymes such as inosine (B1671953) monophosphate dehydrogenase. koreamed.org

Transcriptional Regulation at the Gene Level (in vitro/cell line models)

The binding of a glucocorticoid to the GR leads to the regulation of gene expression, either by activating or repressing transcription. plos.orgconicet.gov.ar This is a primary mechanism through which glucocorticoids exert their anti-inflammatory and immunosuppressive effects. conicet.gov.ar In vitro models using cell lines are crucial for studying these effects. jcadonline.comnih.gov

Specific studies on the transcriptional regulation at the gene level for this compound are not found in the current body of scientific literature. Gene expression analysis is a common method to investigate the effects of compounds on cellular processes. nih.govbio-rad.com For instance, studies on other compounds have used in vitro skin models to quantify changes in the expression of target genes related to skin homeostasis. jcadonline.com Similar methodologies could be employed to elucidate the specific gene regulatory networks affected by this compound.

Allosteric Effects and Binding Site Characterization of this compound

Allosteric regulation plays a significant role in the function of the glucocorticoid receptor. The binding of a ligand at one site can influence the binding of other molecules at different sites on the receptor. nih.gov The binding of hormones and co-regulators to the GR's ligand-binding domain are allosterically coupled, which is crucial for transcriptional control. nih.gov

There is no research available that specifically characterizes the allosteric effects or the precise binding site of this compound on the glucocorticoid receptor. The GR has multiple domains, including a DNA-binding domain and a ligand-binding domain, which interact with various proteins and DNA sequences. escholarship.orgfrontiersin.org The specific interactions within the binding pocket determine the affinity and efficacy of the ligand.

Biotransformation and Metabolic Fate of 21 Dehydro Alclometasone Non Clinical Context

Identification and Structural Elucidation of Metabolites

Alclometasone (B1664502) is structurally a prednisolone (B192156) derivative with a 7α-chloro substituent, a 16α-methyl group, and, in its common prodrug form, O-propanoyl (propionate) esters at the C17 and C21 positions. nih.gov The primary step in its biotransformation is the hydrolysis of these ester groups to yield the active compound, Alclometasone (7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione), and its corresponding 17-monopropionate and 21-monopropionate intermediates.

Following hydrolysis, the core steroid structure of Alclometasone is subject to further metabolic conversions, typical for corticosteroids. While specific studies exhaustively identifying all metabolites of Alclometasone are scarce, based on known steroid metabolism, several biotransformation products can be anticipated. The formation of 21-Dehydro Alclometasone represents an oxidation of the C21-hydroxyl group to an aldehyde. This can be followed by further oxidation to a carboxylic acid (21-oic acid). Other potential metabolic reactions include hydroxylation at various positions on the steroid nucleus and reduction of the A-ring.

Table 1: Potential Metabolites of Alclometasone

| Metabolite Name | Precursor Compound | Type of Transformation | Resulting Functional Group |

|---|---|---|---|

| Alclometasone 17-propionate | Alclometasone dipropionate | Hydrolysis | C21-hydroxyl |

| Alclometasone 21-propionate | Alclometasone dipropionate | Hydrolysis | C17-hydroxyl |

| Alclometasone | Alclometasone dipropionate | Hydrolysis | C17- and C21-hydroxyl |

| This compound | Alclometasone | Oxidation | C21-aldehyde |

| Alclometasone 21-oic acid | This compound | Oxidation | C21-carboxylic acid |

Cytochrome P450 and Other Enzyme-Mediated Biotransformation Pathways

The biotransformation of Alclometasone is mediated by several enzyme systems, with esterases and cytochrome P450 (CYP) monooxygenases playing pivotal roles.

Esterases: Alclometasone is most commonly administered as a dipropionate ester (Alclometasone dipropionate) to enhance its lipophilicity and skin penetration. ijdvl.com These ester linkages are susceptible to hydrolysis by esterases present in the skin and liver. ijdvl.comnih.govresearchgate.net Intraepidermal de-esterification is a key metabolic step for topical corticosteroids, converting the prodrug into its pharmacologically active form within the target tissue. ijdvl.com This hydrolysis can yield the 17-monoester, 21-monoester, and the fully de-esterified Alclometasone.

Cytochrome P450 (CYP) Enzymes: Once systemically absorbed, Alclometasone is primarily metabolized in the liver, a process involving the CYP enzyme superfamily. drugs.comwikipedia.orgnih.gov While the specific CYP isoforms responsible for Alclometasone metabolism have not been fully characterized in humans, studies in rats have shown that Alclometasone dipropionate can inhibit androgen-dependent CYP450 activity. caymanchem.com This suggests an interaction with hepatic CYPs. Furthermore, drug-drug interaction data indicates that the metabolism of Alclometasone can be decreased by CYP inhibitors like Amiodarone and increased by CYP inducers like Ivosidenib, pointing towards the involvement of CYP enzymes, likely including the CYP3A subfamily which is known to metabolize a wide array of steroids. drugbank.commdpi.comsmpdb.ca These enzymes catalyze various oxidative reactions, including hydroxylations at different positions of the steroid ring and the oxidation of the C21-hydroxyl group to form this compound.

Other Enzymes: Aldehyde dehydrogenases (ALDH) are responsible for the subsequent oxidation of the 21-aldehyde metabolite (this compound) to the corresponding carboxylic acid (cortoic acid). nih.gov This has been demonstrated for other corticosteroids where 20-hydroxy-21-aldehyde intermediates are oxidized by human liver aldehyde dehydrogenases. nih.gov

Table 2: Enzymes Involved in Alclometasone Biotransformation

| Enzyme Class | Specific Enzyme(s) | Location | Role in Biotransformation |

|---|---|---|---|

| Hydrolases | Carboxyl esterases | Skin, Liver | Hydrolysis of propionate (B1217596) esters from Alclometasone dipropionate. ijdvl.comnih.gov |

| Oxidoreductases | Cytochrome P450 (e.g., CYP3A family) | Liver | Oxidation of the steroid nucleus (e.g., hydroxylation) and side chain (formation of this compound). drugbank.comcaymanchem.commdpi.com |

In Vitro Metabolic Stability and Reaction Phenotyping

In vitro metabolic studies are crucial for characterizing the biotransformation of a drug candidate without the complexities of a full biological system. These assays typically use subcellular fractions like liver microsomes or S9 fractions, or cellular systems like hepatocytes, to determine a compound's metabolic stability and identify the enzymes involved (reaction phenotyping). wikipedia.orgnih.gov

For Alclometasone, in vitro studies using rat liver microsomes have been conducted to examine its effect on the hepatic drug-metabolizing system. caymanchem.comjst.go.jp One study investigated the impact of Alclometasone dipropionate on the O-depropylation activity of 7-alkoxy-coumarin O-dealkylase, a reaction mediated by CYP enzymes. caymanchem.com The results showed a dose-dependent inhibition of androgen-dependent CYP activity in male rats, indicating a direct interaction of the corticosteroid with these metabolic enzymes. caymanchem.com Such studies are fundamental to understanding the potential for drug-drug interactions and to elucidate the specific CYP isoforms responsible for its metabolism.

Metabolic stability assays, which measure the rate of disappearance of a parent drug in the presence of metabolizing systems, provide an estimate of its intrinsic clearance. While specific stability data for this compound is not available, its structure as a steroid aldehyde suggests it would be a substrate for further metabolism, primarily by aldehyde dehydrogenases, likely leading to a relatively short half-life in vitro before being converted to the more stable carboxylic acid metabolite. nih.gov

Regioselective and Stereoselective Biotransformation Processes

The enzymatic biotransformation of steroids is characterized by high degrees of regioselectivity and stereoselectivity, and the metabolism of Alclometasone is no exception. nih.govbsb-muenchen.de These properties are dictated by the specific three-dimensional structure of the enzyme's active site, which orients the steroid substrate in a preferred way for chemical modification.

Regioselectivity refers to the preference of an enzyme to catalyze a reaction at a particular position on the molecule. Cytochrome P450 enzymes are well-known for their regioselective hydroxylation of the steroid nucleus. mdpi.comnih.gov For a compound like Alclometasone, potential sites for hydroxylation include C6, C15, and C16, among others. The specific pattern of hydroxylation would be dependent on the particular CYP isoform involved. The oxidation at C21 to form this compound is another example of a highly regioselective process.

Stereoselectivity refers to the preferential formation or transformation of one stereoisomer over another. The reduction of the A-ring double bonds and the 3-keto group of corticosteroids, for example, typically results in specific stereoisomers (e.g., 3α-hydroxy-5β-pregnane). Similarly, if hydroxylation occurs at a prochiral center, it will proceed with a specific stereochemistry. The conversion of the C21-aldehyde of this compound to a 20-hydroxy-21-oic acid involves the creation of a new chiral center at C20, a process that is also under enzymatic control and thus stereoselective. oup.com

Novel Biotransformation Products and Their Formation Mechanisms

The formation of this compound represents a key oxidative biotransformation. This metabolite is a 21-aldehyde, a class of intermediates known in the metabolism of other corticosteroids like cortisol. nih.govoup.com The mechanism for the formation of these 21-aldehyde metabolites from the corresponding 21-hydroxy precursors is an oxidation reaction, likely catalyzed by hepatic cytochrome P450 enzymes.

A proposed pathway for the formation of such products involves the creation of a 20-hydroxy-21-aldehyde intermediate, sometimes referred to as an isosteroid. oup.com This transformation involves an intramolecular migration of a proton from C21 to the C20-keto group, forming a 20-hydroxy-21-aldehyde aldol (B89426) intermediate. This aldol, which is an isomer of the parent corticosteroid, is a key branch point in metabolism. It can either be reduced at the C21-aldehyde to form a neutral hexahydro metabolite or, more relevantly here, be oxidized to a 20-hydroxy-21-oic acid (a cortoic acid). oup.com The direct precursor to these products is the 21-aldehyde, which for Alclometasone would be this compound.

Once formed, this compound is a substrate for further biotransformation. The primary pathway for this aldehyde is oxidation to the corresponding carboxylic acid, Alclometasone 21-oic acid. This reaction is catalyzed by aldehyde dehydrogenases (ALDH) found in the liver. nih.gov This two-step oxidation of a primary alcohol (C21-OH) to an aldehyde and then to a carboxylic acid is a common metabolic pathway for many xenobiotics and endogenous compounds, serving to increase polarity and facilitate elimination from the body.

Advanced Analytical Methodologies for 21 Dehydro Alclometasone Research

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Sample Analysis

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone technique for the analysis of corticosteroids due to its high sensitivity, specificity, and speed. nih.govplos.org This method is exceptionally well-suited for detecting and quantifying trace levels of 21-Dehydro Alclometasone (B1664502) in complex biological matrices like plasma, urine, or cell culture media. frontiersin.orgresearchgate.net

The UHPLC system utilizes columns with small particle sizes (typically sub-2 µm), which provides superior resolution and faster analysis times compared to traditional HPLC. plos.org For steroid analysis, reversed-phase columns, such as a C18, are commonly employed. frontiersin.orgrsc.org The separation of 21-Dehydro Alclometasone from its parent compound, Alclometasone, and other related metabolites can be optimized by adjusting the mobile phase gradient, typically consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). frontiersin.orgnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for corticosteroids, usually operated in positive ion mode to generate protonated molecules [M+H]⁺. frontiersin.orgrsc.org The tandem mass spectrometer (MS/MS) then provides two levels of mass analysis. The first stage selects the precursor ion of this compound, and the second stage fragments this ion and analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, allowing for accurate quantification even in the presence of co-eluting interfering substances. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. nih.gov It is also a primary method for quantitative analysis (qNMR) without the need for an identical reference standard of the analyte. rsc.orgrsc.org

For structural analysis, one-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The transformation from Alclometasone to this compound involves the oxidation of the C21 primary alcohol to an aldehyde. This structural change would be clearly observable in NMR spectra.

¹H NMR: The two protons on the C21 carbon of Alclometasone would show a characteristic signal. In this compound, this signal would be replaced by a single, downfield-shifted proton signal characteristic of an aldehyde proton (typically δ 9-10 ppm).

¹³C NMR: The signal for the C21 carbon in Alclometasone (typically δ ~60-70 ppm for a hydroxymethylene group) would shift significantly downfield to the characteristic chemical shift of an aldehyde carbonyl carbon (typically δ 190-200 ppm). researchgate.net

Quantitative NMR (qNMR) is used to determine the absolute purity or concentration of a sample. ox.ac.uktandfonline.com By dissolving a precisely weighed amount of the this compound sample with a known amount of a certified internal standard, the concentration of the analyte can be calculated by comparing the integral of a specific analyte signal to a signal from the standard. rsc.org This method is highly accurate and provides traceability to SI units, making it invaluable for certifying reference materials. rsc.org

Capillary Electrophoresis and Chiral Separations

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field. For neutral compounds like steroids, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. researchgate.net In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on their hydrophobicity and interaction with the micelles. researchgate.nettandfonline.com CE is an attractive alternative to LC due to its high separation efficiency, short analysis times, and minimal solvent consumption. helsinki.fi

Alclometasone possesses multiple chiral centers, and its derivatives, including this compound, will also be chiral. Since different enantiomers or diastereomers of a drug can have vastly different pharmacological activities, their separation is crucial. Chiral chromatography is the definitive method for this purpose. nih.gov Chiral Stationary Phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose, are used in HPLC systems. nih.govresearchgate.net These phases create a chiral environment where enantiomers can form transient diastereomeric complexes, leading to different retention times and enabling their separation and individual quantification. sigmaaldrich.commerckmillipore.com The development of a robust chiral separation method is essential to determine the stereochemical purity of this compound and to study the stereoselectivity of its formation and biological effects.

Hyphenated Techniques for Metabolite Profiling (e.g., LC-NMR, GC-MS)

Identifying drug metabolites in biological fluids is a significant challenge that often requires the combination of powerful separation and detection techniques.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples the separation power of HPLC with the structure-elucidating capability of NMR. chromatographytoday.com In this setup, the eluent from the LC column flows into the NMR spectrometer. This allows for the acquisition of NMR spectra for each separated component, including potential metabolites like this compound, directly from a complex mixture like urine or microsomal incubations. wiley.com When combined further with mass spectrometry (LC-NMR-MS), this tripartite hyphenation provides separation, mass information (elemental composition), and definitive structural data from a single analysis, making it an exceptionally powerful tool for unambiguous metabolite identification. chromatographytoday.comwiley.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for steroid profiling. nih.gov Due to the low volatility of corticosteroids, a chemical derivatization step is required to make them suitable for GC analysis. nih.govresearchgate.net A common approach is silylation, where reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-trimethylsilylimidazole (TSIM) are used to replace active hydrogens (e.g., on hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups. mdpi.com This increases the volatility and thermal stability of the analyte. researchgate.netmdpi.com Following derivatization, the sample is separated on a GC column and detected by a mass spectrometer. The electron ionization (EI) source in GC-MS produces extensive, reproducible fragmentation patterns that serve as a chemical fingerprint, allowing for confident identification of this compound by matching its spectrum against a library. nih.govtue.nl

Bioanalytical Method Development for In Vitro Studies (e.g., cell lysates, enzyme assays)

To investigate the biological activity and metabolic fate of this compound in vitro, robust bioanalytical methods are required to quantify the compound in cellular and enzymatic systems.

Analysis in Cell Lysates: To study the effects of this compound on cellular mechanisms (e.g., gene expression, protein activation), it is often necessary to measure its concentration within the cells. A quantitative method, typically using UHPLC-MS/MS, must be developed and validated for the specific matrix of the cell lysate. nih.govresearchgate.net Method development involves optimizing sample preparation to remove interfering cellular components like proteins and lipids while efficiently extracting the analyte. researchgate.net This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. The validated method allows for accurate correlation between the concentration of this compound and the observed biological response.

Enzyme Assays: Research may involve investigating this compound as a substrate or inhibitor of specific enzymes, such as those in the cytochrome P450 family or those involved in inflammatory pathways. nih.govoup.comfarmaciajournal.com This requires the development of specific enzyme assays. For instance, to test if it inhibits a particular enzyme, an assay could be designed where the enzyme, its known substrate (which upon conversion produces a fluorescent or colorimetric signal), and varying concentrations of this compound are incubated together. oup.comfarmaciajournal.com A reduction in the signal generated from the substrate would indicate inhibition by this compound, allowing for the calculation of inhibitory potency (e.g., IC₅₀ value). farmaciajournal.com These assays rely on validated analytical methods (HPLC or LC-MS/MS) to confirm the stability of the compound and quantify any potential metabolic conversion during the assay. nih.gov

Compound Reference Table

Theoretical and Computational Studies of 21 Dehydro Alclometasone

Quantum Chemical Calculations of Electronic and Geometric Structure

Detailed Research Findings: The replacement of a primary alcohol (-CH₂OH) at C21 with an aldehyde (-CHO) introduces a more electron-withdrawing group. This change is expected to influence the electrostatic potential surface of the molecule, particularly around the C17 side chain. DFT calculations could precisely map this potential, identifying regions of positive and negative charge that are critical for receptor binding. Key parameters such as bond lengths, bond angles, dihedral angles, and partial atomic charges would be determined. The geometry of the steroid's A, B, C, and D rings is unlikely to be significantly altered, but the conformation and electronic character of the side chain at C17 would be markedly different from Alclometasone (B1664502). This can affect its ability to form hydrogen bonds; while the aldehyde oxygen can act as a hydrogen bond acceptor, it loses the donor capability of the original hydroxyl group.

Table 1: Predicted Electronic and Geometric Parameters This table presents hypothetical data based on known effects of similar functional group substitutions in corticosteroids to illustrate the expected outcomes of quantum chemical calculations.

| Parameter | Alclometasone (Reference) | 21-Dehydro Alclometasone (Predicted) | Implication of Change |

|---|---|---|---|

| Dipole Moment | ~4.5 D | > 5.0 D | Increased polarity, potentially altering solubility and membrane permeation. |

| Partial Charge on C21 | Slightly positive | More positive | Increased electrophilicity at C21. |

| HOMO-LUMO Energy Gap | ~5.0 eV | < 5.0 eV | Potentially higher chemical reactivity. |

| Hydrogen Bond Acceptors | C3=O, C11-OH, C17-OH, C20=O, C21-OH | C3=O, C11-OH, C17-OH, C20=O, C21=O | Similar number of acceptor sites. |

| Hydrogen Bond Donors | C11-OH, C17-OH, C21-OH | C11-OH, C17-OH | Loss of a key hydrogen bond donor site. |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions within a biological context, such as in water or a lipid bilayer. nih.govnih.govfrontiersin.org For corticosteroids, MD studies have shown a correlation between the flexibility of the steroid rings and biological specificity. nih.govroyalsocietypublishing.org

Table 2: Predicted Flexibility from Molecular Dynamics Simulations Illustrative data based on general corticosteroid MD studies.

| Molecular Region | Predicted Root Mean Square Fluctuation (RMSF) | Interpretation |

|---|---|---|

| Steroid Ring A | Low | Rigid, consistent with potent glucocorticoid character. nih.gov |

| Steroid Ring C | Moderate-High | Flexible, suggesting low mineralocorticoid cross-reactivity. nih.gov |

| C17 Side Chain | Moderate | Altered dynamics compared to Alclometasone due to different solvation and intramolecular interactions. |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate a compound's biological activity (or physicochemical property) with its structural or chemical features, known as descriptors. researchgate.netresearchgate.netmeilerlab.org These models are widely used in drug design to predict the activity of new compounds. researchgate.netmedwinpublishers.comnih.gov

Detailed Research Findings: In a QSAR model for glucocorticoid activity, descriptors for this compound would be calculated and compared to a training set of known steroids. The aldehyde at C21 would significantly change several key descriptors compared to Alclometasone. Electronic descriptors (e.g., partial charges), topological descriptors, and quantum-chemical descriptors would be most affected. For instance, the introduction of a reactive aldehyde could be captured by a specific descriptor indicating its potential for covalent bond formation, which might positively or negatively contribute to the predicted activity depending on the model. The model could predict whether the 21-dehydro modification enhances or diminishes anti-inflammatory potency.

Table 3: Key QSAR/QSPR Descriptors for Analysis

| Descriptor Class | Specific Descriptor Example | Predicted Value Change for this compound |

|---|---|---|

| Electronic | Partial charge on C21 oxygen | More negative (stronger H-bond acceptor) |

| Topological | Balaban J index | Minor change |

| Constitutional | Number of H-bond donors | Decrease by 1 |

| Quantum-Chemical | LUMO Energy | Lowered (more susceptible to nucleophilic attack) |

| Physicochemical | LogP (Hydrophobicity) | Slight increase due to loss of a hydroxyl group |

In Silico Prediction of Molecular Interactions and Reactivity

In silico tools can predict how a ligand will interact with a biological target and its chemical reactivity. Molecular docking simulates the binding of a ligand to a receptor, predicting its preferred orientation and binding affinity. nih.gov Reactivity predictions can highlight potential metabolic pathways or covalent interactions.

Detailed Research Findings: Docking studies of this compound into the GR ligand-binding pocket would be crucial. The loss of the C21-hydroxyl group means it can no longer donate a hydrogen bond to key residues like Gln642, which is a known interaction for many corticosteroids. However, the C21-aldehyde oxygen might form a different hydrogen bond. More significantly, the electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack from receptor residues like cysteine or lysine, or even from glutathione (B108866) in the cellular environment, suggesting a potential for covalent adduct formation. actasdermo.org This contrasts with the reversible hydrogen bonding typical of most glucocorticoids at this position. nih.gov

Table 4: Predicted Interactions with Glucocorticoid Receptor (GR) Residues

| Interacting Residue (Human GR) | Interaction Type with Alclometasone | Predicted Interaction with this compound |

|---|---|---|

| Asn564 | Hydrogen Bond (with C3=O) | Hydrogen Bond (with C3=O) |

| Gln570 | Hydrogen Bond (with C11-OH) | Hydrogen Bond (with C11-OH) |

| Arg611 | Hydrogen Bond (with C20=O) | Hydrogen Bond (with C20=O) |

| Gln642 | Hydrogen Bond (with C21-OH) | Lost H-bond donation; potential H-bond acceptance by C21=O. |

| Cys638/Lys... | Van der Waals | Potential for covalent bond formation via nucleophilic attack on C21. |

Virtual Screening and Ligand-Based Design Principles Applied to this compound Analogues

Virtual screening and ligand-based design use computational models to identify new, potentially active compounds from large chemical libraries. mdpi.complos.orgmmsl.cz Ligand-based methods, such as pharmacophore modeling, rely on the known structural features of active molecules. researchgate.net

Detailed Research Findings: A pharmacophore model for a glucocorticoid typically includes features like hydrogen bond acceptors at C3 and C20, a hydrogen bond donor at C11, and specific hydrophobic regions corresponding to the steroid scaffold. The C21-hydroxyl group is often included as a hydrogen bond donor/acceptor feature. For analogues of this compound, this pharmacophore would be modified. The C21 feature would be changed to an acceptor-only site. This modified pharmacophore could be used to screen databases for new scaffolds that mimic this interaction pattern. Furthermore, ligand-based design could explore substitutions on the this compound backbone to optimize properties, for example, by adding groups that sterically hinder unwanted reactions at the C21-aldehyde while preserving or enhancing receptor affinity.

Table 5: Pharmacophore Model Comparison

| Pharmacophore Feature | Alclometasone | This compound Analogue Design |

|---|---|---|

| H-Bond Acceptor 1 | C3=O | Maintained |

| H-Bond Acceptor 2 | C20=O | Maintained |

| H-Bond Donor 1 | C11-OH | Maintained |

| H-Bond Donor/Acceptor | C21-OH | Modified to Acceptor Only (C21=O) |

| Hydrophobic Features | Steroid Core | Maintained |

| Design Principle | Maximize receptor affinity through H-bonds. | Explore bioisosteres for the aldehyde; screen for compounds matching the modified pharmacophore. |

Structure Activity Relationship Sar and Derivative Synthesis of 21 Dehydro Alclometasone Analogues

Rational Design of Structural Analogues and Homologues

The rational design of analogues of 21-Dehydro Alclometasone (B1664502) is guided by established SAR principles for corticosteroids. The primary goal is to enhance affinity for the glucocorticoid receptor (GR) while potentially modifying pharmacokinetic properties. uomustansiriyah.edu.iq Key structural features of the parent molecule, Alclometasone, such as the 7α-chloro and 16α-methyl groups, are known to influence its anti-inflammatory potency. nih.gov

Design strategies for new analogues often focus on the following modifications:

Modifications of the C17 and C21 side chain: The 21-dehydro structure presents a 20,21-dione moiety. This area is a prime target for creating novel esters or other functional groups to influence lipophilicity and receptor interaction.

Substitution at the C9 position: Fluorination at the 9α-position is a common strategy in corticosteroid design to enhance both glucocorticoid and mineralocorticoid activity, likely due to its electron-withdrawing effect on the adjacent 11β-hydroxyl group. uomustansiriyah.edu.iq

The design process for these novel molecules is often inspired by the structures of highly potent corticosteroids like Mometasone Furoate and Fluticasone Propionate (B1217596), which possess high affinity for the glucocorticoid receptor. nih.gov

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 21-Dehydro Alclometasone would stem from established synthetic routes for Alclometasone and other corticosteroids. The synthesis of Alclometasone Dipropionate, for instance, involves multiple steps including dehydrogenation and chlorination reactions. google.com A potential synthetic pathway for derivatives could start from a suitable intermediate, such as 11-beta hydroxy pregna, and involve a series of targeted chemical transformations. google.com

For example, the synthesis of Alclometasone Dipropionate has been achieved from (16α)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,11,20-trione. mdpi.com Similar strategies could be adapted to synthesize derivatives of the 21-dehydro analogue.

Once synthesized, the characterization of these new compounds is crucial. A comprehensive analysis would involve a suite of techniques to confirm the structure and purity, and to understand the solid-state properties of the novel derivatives. These techniques include:

Powder X-ray Diffraction (PXRD)

Fourier Transform Infrared (FT-IR) Spectroscopy

Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA)

Scanning Electron Microscopy (SEM) mdpi.comscilit.com

These methods are essential for identifying different polymorphic forms, which can have significant implications for the stability and bioavailability of the final active pharmaceutical ingredient. mdpi.comresearchgate.net

Modulating Receptor Affinity and Selectivity through Structural Modifications

The primary mechanism of action for corticosteroids involves binding to the glucocorticoid receptor. drugbank.com The affinity of a ligand for this receptor is highly dependent on its molecular structure. Structural modifications to this compound can be strategically employed to modulate this affinity and selectivity.

Key modifications and their expected effects include:

Esterification at C17 and C21: While this compound lacks a hydroxyl group at C21 for direct esterification, chemical modification of the trione (B1666649) structure could introduce functionalities for creating esters. In general, for corticosteroids, esterification at C17 and C21 increases lipophilicity. nih.gov Elongating the ester chain can lead to an increase in both receptor binding affinity and lipophilicity. nih.gov

Halogenation: The existing 7α-chloro group in Alclometasone contributes to its potency. Further halogenation, particularly at the C9 position with fluorine, is a well-known strategy to increase glucocorticoid activity. uomustansiriyah.edu.iq

Introduction of bulky groups: Adding bulky substituents at specific positions can enhance selectivity for the glucocorticoid receptor over the mineralocorticoid receptor, which is often a desirable trait to minimize side effects.

The following table summarizes the general effects of structural modifications on glucocorticoid receptor affinity based on established principles for corticosteroids.

| Modification Site | Structural Change | Expected Effect on Glucocorticoid Receptor Affinity |

| C9 | α-Fluorination | Increase uomustansiriyah.edu.iq |

| C16 | α-Methyl or β-Methyl | Increase (also reduces mineralocorticoid activity) |

| C17 | Esterification (e.g., propionate, furoate) | Generally increases affinity and lipophilicity nih.gov |

| C21 | Esterification (e.g., acetate (B1210297), valerate) | Can increase lipophilicity; effect on affinity varies nih.gov |

It is important to note that while some modifications increase affinity, they may also impact other properties, necessitating a careful balance during the design phase. nih.gov

Stereochemical Influences on Molecular Activity

The biological activity of corticosteroids is intrinsically linked to their three-dimensional structure. The rigid, tetracyclic steroid nucleus possesses multiple chiral centers, and their specific configuration is critical for effective binding to the glucocorticoid receptor. researchgate.net

For this compound, the key stereochemical features inherited from the parent Alclometasone structure include:

The trans-fusion of the B/C and C/D rings.

The specific orientation of substituents, such as the 11β-hydroxyl group, the 16α-methyl group, and the 7α-chloro group. nih.gov

Any alteration in the stereochemistry at these centers would likely lead to a significant loss of activity, as the precise spatial arrangement of atoms is required for a complementary fit within the ligand-binding pocket of the glucocorticoid receptor. The determination of the exact 3D structure and absolute configuration is paramount in the development of any new chiral drug molecule. researchgate.net Vibrational optical activity (VOA) methods, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), are powerful tools for assessing the stereochemistry of such molecules in solution. researchgate.net

Prodrug and Pro-Tide Strategies for this compound Modification

A prodrug is a chemically modified version of a pharmacologically active agent that undergoes biotransformation in vivo to release the parent drug. This strategy is often used to enhance properties such as skin permeation. scispace.com Alclometasone dipropionate itself is a prodrug, where the propionate esters at positions 17 and 21 are hydrolyzed to release the active Alclometasone. mdpi.comnih.gov

For this compound, prodrug strategies could be explored to improve its delivery characteristics. Potential modifications include:

Esterification of the 17-hydroxyl group: Creating an ester at the C17-OH position can increase the lipophilicity of the molecule, which may enhance its absorption through the skin.

Modification of the 20,21-dione: The reactivity of the dione (B5365651) functionality could be leveraged to create bioreversible linkages, although this would represent a more novel approach compared to simple esterification.

The ProTide (pro-nucleotide) technology is a specific prodrug approach applied to nucleoside phosphates and is not directly applicable to corticosteroid structures. nih.gov However, the general principle of using a prodrug strategy to overcome delivery barriers remains highly relevant for the development of this compound derivatives. scispace.comnih.gov

Q & A

Basic: What are the recommended methods for synthesizing 21-Dehydro Alclometasone with high purity?

Answer:

Synthesis should follow validated protocols, including:

- Stepwise reactions : Optimize reaction conditions (e.g., temperature, catalysts) for dehydrogenation of alclometasone precursors.

- Purification : Use column chromatography (silica gel) with mobile phases like ethyl acetate/hexane, followed by recrystallization.

- Characterization : Confirm purity via HPLC (≥98% purity threshold) and structural identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Documentation : Provide full synthetic details in supplementary materials, adhering to journal guidelines for reproducibility .

Basic: How should researchers characterize the structural identity of this compound to ensure accuracy?

Answer:

Combine multiple analytical techniques:

- Spectroscopy : Compare NMR chemical shifts with literature data; use IR to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹).

- X-ray crystallography : Resolve ambiguous stereochemistry, if applicable.

- Cross-validation : Align data with published spectra for alclometasone derivatives and reference standards.

- Data presentation : Tabulate key spectral peaks in the main text; include raw data in supplementary files .

Advanced: What experimental strategies can investigate the glucocorticoid receptor (GR) binding affinity of this compound compared to its analogs?

Answer:

- Competitive binding assays : Use radiolabeled dexamethasone as a tracer in GR-expressing cell lines. Calculate IC₅₀ values via nonlinear regression.

- Molecular docking : Perform in silico modeling (e.g., AutoDock Vina) to compare binding poses with alclometasone.

- Structure-activity relationship (SAR) : Synthesize analogs with modified C21 groups to isolate dehydrogenation effects.

- Statistical rigor : Use triplicate experiments and ANOVA to validate differences in binding affinity .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Answer:

- Meta-analysis : Aggregate data from preclinical studies, stratifying by species, dosing routes, and analytical methods (e.g., LC-MS vs. ELISA).

- In vitro-in vivo correlation (IVIVC) : Compare metabolic stability in liver microsomes with plasma half-life data.

- Standardized protocols : Advocate for harmonized OECD/ICH guidelines in future studies to reduce variability .

Basic: What are the optimal storage conditions for this compound to maintain stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Solvent : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers without stabilizers.

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced: What methodologies are recommended to elucidate the metabolic pathways of this compound in preclinical models?

Answer:

- Radiolabeling : Synthesize ³H/¹⁴C-labeled compound for tracking metabolite distribution.

- Metabolite profiling : Use LC-MS/MS with fragmentation patterns to identify phase I/II metabolites.

- Enzyme inhibition assays : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify primary metabolic enzymes .

Basic: How should researchers statistically analyze dose-response relationships in studies involving this compound?

Answer:

- Model fitting : Apply four-parameter logistic curves (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.

- Error handling : Report 95% confidence intervals and use Grubbs’ test to exclude outliers.

- Visualization : Use scatterplots with sigmoidal curves in figures; tabulate raw data in supplementary materials .

Advanced: What approaches address discrepancies in the anti-inflammatory efficacy of this compound across experimental models?

Answer:

- Model standardization : Use murine LPS-induced inflammation models with consistent endpoints (e.g., TNF-α suppression).

- Potency assays : Compare IC₅₀ values across cell-based (e.g., NF-κB inhibition) and in vivo models.

- Cross-validation : Replicate conflicting studies with identical batches of the compound to exclude variability in synthesis .

Basic: What considerations are critical when designing in vivo studies to assess therapeutic efficacy?

Answer:

- Animal model selection : Prioritize species with GR homology to humans (e.g., rats).

- Dosing regimen : Include multiple dose groups (low, medium, high) and vehicle controls.

- Endpoint selection : Measure biomarkers (e.g., IL-6 levels) alongside histopathology.

- Ethics compliance : Follow ARRIVE guidelines for humane endpoints and sample sizes .

Advanced: How can researchers conduct a systematic review of literature on this compound to identify gaps?

Answer:

- Database selection : Use PubMed, SciFinder, and Embase with keywords (e.g., “this compound” AND “glucocorticoid”).

- Inclusion criteria : Filter studies by peer-reviewed journals, preclinical/clinical data, and mechanistic focus.

- Thematic analysis : Map research trends (e.g., synthesis vs. pharmacology) using tools like VOSviewer.

- Gap identification : Highlight understudied areas (e.g., long-term toxicity or epigenetic effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.